molecular formula C8H17NO B13320300 4-Tert-butylpyrrolidin-3-ol

4-Tert-butylpyrrolidin-3-ol

Cat. No.: B13320300
M. Wt: 143.23 g/mol
InChI Key: RFYGAVUZNYMZIV-UHFFFAOYSA-N
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Description

4-Tert-butylpyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position and a bulky tert-butyl substituent at the 4-position. This structural motif confers unique steric and electronic properties, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical applications. The tert-butyl group enhances solubility in nonpolar solvents and stabilizes transition states in stereoselective reactions.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-tert-butylpyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-8(2,3)6-4-9-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3

InChI Key

RFYGAVUZNYMZIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CNCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylpyridine with suitable reagents to introduce the hydroxyl group at the 3-position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4-Tert-butylpyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylpyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-Tert-butylpyrrolidin-3-ol can yield 4-Tert-butylpyrrolidin-3-one, while reduction can produce 4-Tert-butylpyrrolidine .

Scientific Research Applications

4-Tert-butylpyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butyl group play crucial roles in its binding affinity and reactivity with target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-tert-butylpyrrolidin-3-ol with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural and Functional Differences

Steric Effects: The tert-butyl group in 4-tert-butylpyrrolidin-3-ol creates a rigid chiral environment, favoring enantioselective reactions. In contrast, the cyclopropane-containing compound from uses a tert-butylphenoxy group for steric shielding, resulting in diastereoselectivity (dr 6:1). The prolyl-pyrrolidine derivative in incorporates a pyridinylpropionyl chain, enhancing hydrogen-bonding capacity for biological targeting (e.g., enzyme inhibition).

Synthetic Efficiency: The compound in achieved a 71% yield via column chromatography, highlighting the efficiency of tert-butylphenol in cyclopropane functionalization. The prolyl-pyrrolidine in required flash chromatography (10% MeOH in EtOAc), suggesting polar functional groups complicate purification.

Applications :

  • Diastereomeric mixtures like are common in medicinal chemistry for probing stereochemical outcomes.
  • Pyridinyl-modified analogs () are tailored for bioactivity, leveraging the tert-butyl group for metabolic stability.

Physicochemical Properties

Property 4-Tert-butylpyrrolidin-3-ol (Inferred) Compound from Compound from
Solubility High in hexanes/EtOAc Moderate (oil form) Polar solvents (MeOH/EtOAc)
Stability Steric protection enhances stability Diastereomer-sensitive Hydrate form (C22H33N3O2·0.3 H2O)
Spectroscopic Data Likely strong [M + H]+ in ESI-MS Rf 0.21 (chromatography) ESI-MS m/z 372.2 [M + H]+

Mechanistic Insights

  • Steric Hindrance : The tert-butyl group in all three compounds reduces conformational flexibility, critical for enantiomeric excess in catalysis .
  • Hydrogen Bonding: The hydroxyl group in 4-tert-butylpyrrolidin-3-ol may act as a hydrogen-bond donor, unlike the pyridinyl group in , which serves as an acceptor.

Biological Activity

4-Tert-butylpyrrolidin-3-ol is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-Tert-butylpyrrolidin-3-ol features a pyrrolidine ring substituted with a tert-butyl group and a hydroxyl group at the 3-position. Its molecular formula is C₉H₁₉NO, with a molecular weight of approximately 143.23 g/mol. The presence of both the tert-butyl and hydroxyl groups contributes to its distinctive chemical properties, influencing its interactions with biological targets.

The biological activity of 4-tert-butylpyrrolidin-3-ol is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to specific targets. Research indicates that this compound may act as an inhibitor or activator of certain enzymes, modulating their activity in physiological processes.

Enzyme Modulation

Studies have shown that 4-tert-butylpyrrolidin-3-ol can modulate enzyme activities, particularly those involved in metabolic pathways. For instance:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes related to oxidative stress and neurodegenerative diseases.
  • Receptor Binding : Its interaction with neurotransmitter receptors suggests a role in neurological functions, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Studies

  • Neuroprotective Effects : Research highlighted the compound's protective effects on astrocytes against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. It was observed that treatment with 4-tert-butylpyrrolidin-3-ol led to a reduction in tumor necrosis factor-alpha (TNF-α) levels and oxidative stress markers in cell cultures exposed to Aβ aggregates .
  • Antimicrobial Activity : In a series of studies evaluating various compounds for their antimicrobial properties, 4-tert-butylpyrrolidin-3-ol demonstrated moderate activity against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting potential applications in treating infectious diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-tert-butylpyrrolidin-3-ol, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
PyrrolidineSimple analog without substituentsLacks functional groups present in 4-tert-butylpyrrolidin-3-ol
Pyrrolidin-2-oneContains a carbonyl group instead of hydroxylDifferent functional group impacts reactivity
ProlinolHydroxylated pyrrolidine derivativeVaries in substitution patterns influencing properties
4-Tert-butylpyrrolidin-3-oneSimilar structure but with a ketoneDifferent reactivity due to carbonyl presence

The unique combination of tert-butyl and hydroxyl groups in 4-tert-butylpyrrolidin-3-ol confers distinct chemical behaviors compared to these similar compounds.

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